N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{bicyclo[221]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Chemical Reactions Analysis
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-N,N-diphenylurea: This compound has a similar bicyclic structure but different functional groups, leading to distinct chemical properties and applications.
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-2,4,6-triisopropylbenzenesulfonamide: Another related compound with unique properties due to its sulfonamide group.
These comparisons highlight the uniqueness of N-{bicyclo[22
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H17N3/c1-15-8-12(7-14-15)13-6-11-5-9-2-3-10(11)4-9/h2-3,7-11,13H,4-6H2,1H3 |
InChI Key |
WWRJZSGRADKFCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2CC3CC2C=C3 |
Origin of Product |
United States |
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